An In-depth Technical Guide to 4-Allyl-2-fluoro-1-propoxybenzene
An In-depth Technical Guide to 4-Allyl-2-fluoro-1-propoxybenzene
Disclaimer: Direct experimental data for 4-Allyl-2-fluoro-1-propoxybenzene is limited in publicly accessible scientific literature. The information presented herein is a combination of data extrapolated from analogous compounds and predicted properties based on its chemical structure. This guide is intended for research and development professionals and should be used for informational purposes. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
Introduction
4-Allyl-2-fluoro-1-propoxybenzene is a substituted aromatic compound containing an allyl group, a fluorine atom, and a propoxy group attached to a benzene ring. Its structural features suggest potential applications in medicinal chemistry and materials science, as the constituent functional groups are known to impart specific biological activities and material properties. The allyl group offers a site for further chemical modification, the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, and the propoxy group influences lipophilicity.
This technical guide provides a summary of the predicted chemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of the expected reactivity and spectroscopic characteristics of 4-Allyl-2-fluoro-1-propoxybenzene.
Chemical Properties
The following table summarizes the predicted and inferred physicochemical properties of 4-Allyl-2-fluoro-1-propoxybenzene. These values are estimations based on the properties of structurally related compounds such as eugenol, anethole, and other fluorinated aromatic ethers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅FO | Calculated |
| Molecular Weight | 194.25 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred |
| Boiling Point | ~220-240 °C at 760 mmHg (estimated) | Inferred |
| Melting Point | Not applicable (predicted to be a liquid at room temperature) | Inferred |
| Density | ~1.05 g/cm³ (estimated) | Inferred |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) (predicted) | Inferred |
| Refractive Index | ~1.50-1.52 (estimated) | Inferred |
Spectroscopic Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (δ ~5.9-6.1 ppm for the multiplet of the internal vinyl proton, and δ ~5.0-5.2 ppm for the two multiplets of the terminal vinyl protons), the propoxy group (a triplet for the methyl group and two multiplets for the methylene groups), and the aromatic protons. The aromatic region will display a complex splitting pattern due to the fluorine-proton coupling.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the three carbons of the allyl group, the three carbons of the propoxy group, and the six carbons of the aromatic ring. The carbon atoms attached to the fluorine and oxygen will show characteristic shifts.
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¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, likely a multiplet due to coupling with the neighboring aromatic protons.
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Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 194.25. Fragmentation patterns would likely involve the loss of the allyl group, the propoxy group, or parts thereof.
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Infrared (IR) Spectroscopy: The IR spectrum is predicted to display characteristic absorption bands for the C=C stretching of the allyl group (~1640 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (~2800-3100 cm⁻¹), C-O-C stretching of the ether linkage (~1250 cm⁻¹), and C-F stretching (~1200 cm⁻¹).
Proposed Synthesis and Experimental Protocol
A plausible synthetic route for 4-Allyl-2-fluoro-1-propoxybenzene is a two-step process starting from 4-allyl-2-fluorophenol. This involves the Williamson ether synthesis to introduce the propoxy group.
Experimental Protocol: Synthesis of 4-Allyl-2-fluoro-1-propoxybenzene
Step 1: Synthesis of 4-Allyl-2-fluorophenol (if not commercially available)
This intermediate can be prepared via a Claisen rearrangement of 2-fluoro-1-(allyloxy)benzene.
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Reaction Setup: A solution of 2-fluoro-1-(allyloxy)benzene in a high-boiling solvent (e.g., N,N-diethylaniline) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Reaction Conditions: The reaction mixture is heated to reflux (typically 180-200 °C) and stirred for several hours. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent like diethyl ether. The organic layer is washed with dilute hydrochloric acid to remove the aniline solvent, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-allyl-2-fluorophenol.
Step 2: Propylation of 4-Allyl-2-fluorophenol
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Reaction Setup: To a solution of 4-allyl-2-fluorophenol in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) in a round-bottom flask, an excess of a base like potassium carbonate is added. The mixture is stirred at room temperature.
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Addition of Propylating Agent: 1-Bromopropane (or 1-iodopropane) is added dropwise to the stirred suspension.
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
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Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The solvent is removed from the filtrate under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product, 4-Allyl-2-fluoro-1-propoxybenzene, is then purified by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: Proposed synthetic pathway for 4-Allyl-2-fluoro-1-propoxybenzene.
Caption: Structure-Property relationships of 4-Allyl-2-fluoro-1-propoxybenzene.
Reactivity and Stability
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Allyl Group: The allyl group is the most reactive site in the molecule. It can undergo various reactions typical of a double bond, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization. It is also susceptible to oxidation.
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Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating propoxy group and deactivated by the electron-withdrawing fluorine atom. The directing effects of these substituents will influence the regioselectivity of such reactions.
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Fluoro Group: The fluorine atom is generally stable and not easily displaced. Its presence can influence the acidity of the aromatic protons and the overall electronic properties of the molecule.
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Propoxy Group (Ether Linkage): The ether linkage is relatively stable but can be cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI).
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Stability: The compound is expected to be stable under normal storage conditions, but should be protected from light and strong oxidizing agents to prevent polymerization or degradation of the allyl group.
Safety and Handling
As a novel and uncharacterized chemical, 4-Allyl-2-fluoro-1-propoxybenzene should be handled with caution. The following are general safety recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicological properties have not been determined. Assume the compound is harmful and take all necessary precautions to avoid exposure.
This guide provides a foundational understanding of 4-Allyl-2-fluoro-1-propoxybenzene based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully characterize its properties and potential applications.
